Chloroisosulochrin

Description

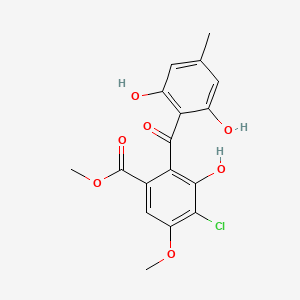

Structure

3D Structure

Properties

Molecular Formula |

C17H15ClO7 |

|---|---|

Molecular Weight |

366.7 g/mol |

IUPAC Name |

methyl 4-chloro-2-(2,6-dihydroxy-4-methylbenzoyl)-3-hydroxy-5-methoxybenzoate |

InChI |

InChI=1S/C17H15ClO7/c1-7-4-9(19)13(10(20)5-7)15(21)12-8(17(23)25-3)6-11(24-2)14(18)16(12)22/h4-6,19-20,22H,1-3H3 |

InChI Key |

OBRJGCZFPGAOSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C(=C(C=C2C(=O)OC)OC)Cl)O)O |

Synonyms |

chloroisosulochrin |

Origin of Product |

United States |

Natural Occurrence and Isolation of Chloroisosulochrin

Identification of Microbial Producers of Chloroisosulochrin

The known producers of this compound are endophytic fungi, which reside within the tissues of living plants without causing any apparent disease. These microorganisms are a rich source of novel and bioactive secondary metabolites.

Isolation from Endophytic Fungi (e.g., Pestalotiopsis fici, Pestalotiopsis theae)

This compound has been successfully isolated from the culture filtrates of the endophytic fungus Pestalotiopsis theae. This fungus, often found in association with tea plants, produces a variety of secondary metabolites, including this compound and its dehydrated form.

The endophytic fungus Pestalotiopsis fici is also a recognized producer of a diverse array of bioactive natural products. Chemical investigations of this fungus have led to the isolation of numerous secondary metabolites. The production of these metabolites, including those related to this compound, can be influenced by the fermentation conditions under which the fungus is grown. While specific studies detailing the initial isolation from P. fici are part of a broader investigation into its complex metabolome, it is acknowledged as a source of compounds within this biosynthetic family.

Exploration of Other Potential Microbial or Plant Sources

While Pestalotiopsis theae and Pestalotiopsis fici are the most prominently cited producers of this compound, the broader genus Pestalotiopsis is known for its metabolic diversity, suggesting that other species within this genus could also be potential sources. However, specific studies confirming this compound production in other Pestalotiopsis species, such as Pestalotiopsis guepinii, are not prevalent in the current scientific literature.

The investigation into plant sources for this compound has been limited. While plants are known to produce a vast number of secondary metabolites, including some chlorinated compounds and benzophenones, there is currently no direct evidence to suggest that this compound is produced by plants such as Rhizophora apiculata or other higher plants. The natural occurrence of this specific compound appears to be confined to microbial producers at present.

Ecological Roles and Biosynthetic Context in Producing Organisms

In its producing organisms, this compound is not merely a metabolic endpoint but serves as a crucial intermediate in the biosynthesis of other complex molecules. Its production is also subject to variation depending on the specific fungal strain.

Role as a Biosynthetic Precursor (e.g., to Maldoxin (B1254024), Maldoxone, Dihydromaldoxin)

A significant ecological and biochemical role of this compound is its function as a biosynthetic precursor to a family of spiroketal compounds, including Maldoxin, Maldoxone, and Dihydromaldoxin. wikipedia.orgresearchgate.net The proposed biosynthetic pathway suggests that this compound undergoes further enzymatic modifications to yield these more complex structures. wikipedia.orgresearchgate.net

The conversion of this compound to these downstream metabolites involves a series of oxidative and cyclization reactions. wikipedia.orgresearchgate.net This biosynthetic relationship highlights the metabolic plasticity of endophytic fungi and their ability to generate structural diversity from a common intermediate. The study of this pathway provides insights into the enzymatic machinery that these fungi employ to create a wide range of bioactive compounds. wikipedia.orgresearchgate.net

Strain-Specific Variations in this compound Production

The production of secondary metabolites in fungi, including this compound, can exhibit significant variation between different strains of the same species. This variability can be attributed to genetic differences among strains, as well as epigenetic and regulatory factors that influence the expression of biosynthetic gene clusters.

For instance, studies on the genus Pestalotiopsis have shown that the production of certain secondary metabolites can be unstable and vary considerably among different fungal strains. This inherent variability suggests that the yield of this compound is likely to be strain-dependent. Factors such as the geographic origin of the fungal isolate, the host plant from which it was isolated, and the specific culture conditions employed in the laboratory can all contribute to these production differences. Consequently, screening of different strains and optimization of culture conditions are critical for maximizing the yield of this compound for research and potential applications.

Biosynthesis of Chloroisosulochrin

Elucidation of Proposed Biosynthetic Pathways

The biosynthesis of chloroisosulochrin is hypothesized to originate from a well-known class of fungal secondary metabolites: anthraquinones. This proposed pathway involves significant molecular rearrangement and enzymatic modifications to transform the tricyclic anthraquinone (B42736) scaffold into the diphenyl ether structure of this compound.

Precursor Involvement and Incorporation Studies (e.g., anthraquinone fragilin (B1257426), physcion)

Research suggests that the biosynthesis of this compound likely proceeds through the oxidative cleavage of the anthraquinone, fragilin. nih.gov In this proposed pathway, fragilin undergoes a crucial transformation where its central ring is opened, leading to the formation of a benzophenone (B1666685) intermediate. This is then followed by a methylation event to yield this compound.

A parallel biosynthetic route is proposed for the related, non-chlorinated compound, isosulochrin (B1258670), which is thought to be derived from the common fungal anthraquinone, physcion. nih.gov This analogous pathway strengthens the hypothesis that anthraquinones serve as the primary precursors for this class of diphenyl ethers. The involvement of these specific anthraquinones is a key area of investigation for fully elucidating the biosynthetic origins of this compound.

| Precursor Compound | Proposed Product | Key Transformation |

| Fragilin | This compound | Oxidative Cleavage & Methylation |

| Physcion | Isosulochrin | Oxidative Cleavage |

Enzymatic Steps and Transformations in the Pathway

While the precise enzymatic machinery responsible for the conversion of fragilin to this compound has not been fully characterized, the proposed transformation implicates the involvement of at least two key enzyme classes:

Oxidative Cleavage Enzymes: The cleavage of the central ring of the anthraquinone scaffold is a critical and complex step. This is likely catalyzed by a dioxygenase or a similar oxidative enzyme capable of introducing oxygen atoms and breaking carbon-carbon bonds within the aromatic system.

Methyltransferases: Following the oxidative cleavage, a methyl group is incorporated to form the final this compound structure. This step is presumed to be carried out by a methyltransferase enzyme, which would utilize a methyl donor such as S-adenosyl methionine (SAM) to attach a methyl group to a specific hydroxyl or carboxyl functional group on the intermediate molecule.

Further research is required to isolate and characterize these specific enzymes to fully understand the catalytic mechanisms at play.

Genetic Basis of this compound Biosynthesis

The genetic blueprint for the biosynthesis of fungal secondary metabolites is typically encoded within biosynthetic gene clusters (BGCs). These clusters contain genes for all the necessary enzymes, transporters, and regulatory proteins required for the production of a specific compound.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Currently, the specific biosynthetic gene cluster responsible for the production of this compound has not been definitively identified or characterized in the scientific literature. Identifying this BGC is a critical next step in understanding the complete biosynthetic pathway. This would involve genome sequencing of a known this compound-producing fungus, such as certain species of Pestalotiopsis, and using bioinformatic tools to locate the putative BGC. The cluster would be expected to contain genes encoding for a polyketide synthase (PKS) responsible for the initial anthraquinone backbone synthesis, as well as genes for the putative oxidative cleavage enzymes and methyltransferases.

Functional Genomics and Gene Deletion Studies Related to Production

As the biosynthetic gene cluster for this compound remains unidentified, there are currently no published functional genomics or gene deletion studies specifically targeting its production. Once the BGC is located, such studies would be instrumental in confirming the function of each gene within the cluster. For instance, deleting the gene for the putative oxidative cleavage enzyme would be expected to lead to an accumulation of the precursor, fragilin, and the abolishment of this compound production. These types of experiments are essential for validating the proposed biosynthetic pathway and understanding the role of each enzymatic step.

Regulation of Biosynthesis

The production of secondary metabolites like this compound in fungi is tightly regulated in response to various environmental and developmental cues. This regulation can occur at multiple levels, including transcriptional control of the biosynthetic genes. However, specific details regarding the regulation of this compound biosynthesis are not yet available in the scientific literature. Future research in this area would likely focus on identifying transcription factors that control the expression of the this compound BGC and understanding the signaling pathways that influence its production.

Environmental and Nutritional Factors Influencing Production

Different fermentation conditions are known to trigger the production of varied secondary metabolite profiles in Pestalotiopsis fici. The composition of the culture medium, particularly the sources of carbon and nitrogen, plays a pivotal role in directing the fungus's metabolic pathways. The availability of specific sugars or amino acids can act as signals, upregulating or downregulating the genes responsible for this compound biosynthesis.

Physical parameters such as pH and temperature of the culture environment also exert a strong influence on fungal growth and metabolite production. Fungi typically have optimal pH and temperature ranges for both biomass accumulation and the synthesis of specific secondary metabolites. Deviations from these optimal conditions can induce stress responses that may either enhance or suppress the production of this compound.

Table 1: Potential Environmental and Nutritional Factors Influencing this compound Production

| Factor | Parameter | Potential Effect on this compound Production |

| Nutritional | Carbon Source | The type and concentration of sugars (e.g., glucose, sucrose, maltose) can influence the primary metabolic pathways that provide precursors for this compound biosynthesis. |

| Nitrogen Source | The nature of the nitrogen source (e.g., peptone, yeast extract, ammonium (B1175870) salts) can affect the production of enzymes involved in the biosynthetic pathway. | |

| C:N Ratio | The balance between carbon and nitrogen availability is a critical determinant of the switch from primary to secondary metabolism. | |

| Environmental | pH | The pH of the culture medium can affect nutrient uptake and the activity of extracellular and intracellular enzymes essential for biosynthesis. |

| Temperature | Temperature influences the overall metabolic rate of the fungus and the stability of the enzymes involved in the production of this compound. | |

| Aeration | Oxygen availability is crucial for many enzymatic steps in secondary metabolite biosynthesis, which are often oxidative in nature. |

Molecular Mechanisms Regulating Biosynthetic Enzyme Expression

The biosynthesis of this compound is governed by a complex network of regulatory genes that control the expression of the enzymes directly involved in its metabolic pathway. Research into the genetics of Pestalotiopsis fici has begun to unravel some of the key molecular switches that modulate the production of this and other secondary metabolites.

A significant finding is the role of the global regulatory gene, rsdA (regulation of secondary metabolism and development). Studies have demonstrated that the deletion of the rsdA gene in Pestalotiopsis fici leads to a significant reduction in the production of major secondary metabolites, including this compound. This indicates that RsdA functions as a positive regulator, essential for the activation of the this compound biosynthetic gene cluster. Transcriptome analysis has confirmed that RsdA globally regulates genes involved in secondary metabolism. nih.gov

Conversely, another regulatory protein, PfCsnE , a subunit of the COP9 signalosome complex, has been identified as a negative regulator of this compound biosynthesis. Deletion of the gene encoding PfCsnE in P. fici has been shown to result in an increased production of this compound. This suggests that PfCsnE is part of a signaling pathway that, under normal conditions, may suppress the expression of the this compound biosynthetic genes.

These findings highlight a sophisticated regulatory system where the production of this compound is balanced by the interplay of both positive and negative regulatory elements. The expression of these regulatory genes themselves is likely influenced by the environmental and nutritional cues discussed in the previous section, creating a hierarchical control system.

Table 2: Key Molecular Regulators of this compound Biosynthesis in Pestalotiopsis fici

| Gene/Protein | Function | Effect of Gene Deletion on this compound Production |

| rsdA | Global regulator of secondary metabolism and development | Significant reduction |

| PfcsnE | Subunit of the COP9 signalosome complex | Increased production |

Chemical Synthesis and Synthetic Analogues of Chloroisosulochrin

Total Synthesis Methodologies of Chloroisosulochrin

The total synthesis of this compound has been a subject of research, with a key focus on developing efficient and selective chemical reactions. nih.govacs.orgwordpress.com

Development of Efficient Synthetic Routes (e.g., ortho-selective chlorination)

A significant challenge in the synthesis of this compound is the selective introduction of a chlorine atom at the ortho position of a phenol (B47542) ring. nih.gov Standard electrophilic chlorination methods often result in a mixture of ortho and para isomers, with the para product typically predominating due to steric and electronic factors. nih.govscientificupdate.com

To overcome this, researchers have developed novel methods for ortho-selective chlorination. One notable approach involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a sterically hindered amine, such as 2,2,6,6-tetramethylpiperidine (B32323). nih.govacs.orgwordpress.com This method is believed to proceed through the in situ formation of a hindered N-chloroamine. nih.govwordpress.com This intermediate then forms a hydrogen-bonded complex with the phenol, delivering the chlorine atom intramolecularly to the ortho position with high regioselectivity. nih.govwordpress.com

Initial attempts at ortho-chlorination using N-chlorosuccinimide (NCS) and benzoyl peroxide in carbon tetrachloride were largely unsuccessful, yielding a significant excess of the para-chloro isomer. nih.gov Similarly, using sulfuryl chloride with t-butylamine, a method known to favor ortho-chlorination for phenol itself, resulted in a poor ortho-to-para ratio for the more complex phenol precursor to this compound. nih.gov The use of an ammonium (B1175870) salt catalyst with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has also been explored as a practical method for ortho-selective chlorination of phenols. scientificupdate.com

The successful synthesis of this compound was ultimately achieved starting from resorcinol (B1680541) 8. nih.gov Selective methylation of the less hindered hydroxyl group yielded phenol 9a. nih.gov The key ortho-selective chlorination of 9a was then accomplished, followed by several steps to construct the benzophenone (B1666685) core and subsequent cyclization and deprotection to afford this compound (5b). nih.gov

Table 1: Comparison of ortho-Chlorination Methods for Phenol 9a

| Reagent System | ortho:para Isomer Ratio (9b:10) | Yield | Reference |

| NCS, Benzoyl Peroxide, CCl₄ | 1:8 | Disappointing | nih.gov |

| SO₂Cl₂, t-butylamine, Toluene | 1:2.6 | - | nih.gov |

| SO₂Cl₂, 2,2,6,6-tetramethylpiperidine | Highly selective for ortho | - | nih.govacs.org |

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity is a critical aspect of the total synthesis of this compound, particularly during the chlorination step as detailed above. numberanalytics.comnumberanalytics.comwikipedia.org The term regioselectivity refers to the preference for a reaction to occur at one position over another. numberanalytics.comwikipedia.org In the context of this compound synthesis, achieving high regioselectivity in the ortho-chlorination of the phenolic precursor is paramount to an efficient synthetic route. nih.gov

While the core structure of this compound itself is achiral, the principles of stereochemical control become relevant when considering its elaboration into more complex, chiral natural products like maldoxin (B1254024). nih.govnumberanalytics.comnumberanalytics.com The synthesis of such molecules often requires the use of chiral auxiliaries or catalysts to direct the formation of specific stereoisomers. numberanalytics.comnumberanalytics.comwikipedia.org For instance, the synthesis of complex natural products often involves steps where the three-dimensional arrangement of atoms is crucial, and strategies like asymmetric catalysis are employed to control these outcomes. numberanalytics.comwikipedia.org

Semi-Synthetic Modifications and Strategies

Semi-synthetic modifications of naturally occurring compounds are a common strategy to create novel derivatives with potentially enhanced or different biological activities. While the provided search results focus heavily on the total synthesis of this compound and its role as a precursor, the concept of semi-synthesis is well-established in natural product chemistry. mdpi.comnih.gov For example, semi-synthetic derivatives of vinca (B1221190) alkaloids and podophyllotoxins are used clinically. mdpi.com This general principle could be applied to this compound, using the natural product as a starting material for further chemical transformations.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives allows for the exploration of the chemical space around a core molecule, which can be crucial for understanding structure-activity relationships.

Design and Synthesis of Novel Scaffolds

The synthesis of analogues of this compound has been pursued, often in parallel with the synthesis of the natural product itself. nih.gov For instance, the unchlorinated analogue, isosulochrin (B1258670), was synthesized alongside this compound to investigate the effect of the chlorine atom on subsequent reactions, such as the Diels-Alder reaction of its downstream products. nih.gov The synthesis of analogues often follows a similar synthetic route to the parent compound, with variations in the starting materials or reagents. researchgate.net The development of divergent synthetic strategies, where a common intermediate can be used to prepare multiple analogues, is an efficient approach in this regard. cri.or.th

Methods for Derivatization to Explore Chemical Space

Derivatization of a core structure is a key method for exploring chemical space. researchgate.net For this compound, this could involve modifications at various positions, such as the hydroxyl or methoxy (B1213986) groups, or the aromatic rings. The isolation of naturally occurring derivatives like this compound dehydrate suggests that modifications to the core structure are possible. researchgate.netmdpi.com Synthetic efforts can mimic these natural modifications or introduce novel functional groups. For example, the hydroxyl groups could be alkylated or acylated, and the aromatic rings could be subjected to further electrophilic substitution reactions, provided that regioselectivity can be controlled. The synthesis of various analogues of BE-23254, a chlorinated angucycline, demonstrates the application of this strategy to other complex chlorinated natural products. researchgate.net

Computational Approaches in Synthetic Pathway Design for this compound

The synthesis of complex natural products like this compound has increasingly benefited from computational tools that aid in the design and planning of synthetic routes. frontiersin.org These approaches transform the intricate process of synthesis design into a more systematic and logical endeavor. frontiersin.orgairitilibrary.com By leveraging computational power, chemists can explore a wider range of possibilities and refine their strategies before embarking on laboratory work. frontiersin.org

Retrosynthetic Analysis and Planning

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available starting materials. airitilibrary.comlkouniv.ac.inlibretexts.org This process involves a series of "disconnections" of chemical bonds, which correspond to the reverse of known chemical reactions. lkouniv.ac.inlibretexts.org For a molecule as complex as this compound, this analysis is crucial for identifying key strategic bonds and potential synthetic pathways. libretexts.org

The core idea of retrosynthesis is to simplify the target structure step-by-step, with each precursor becoming the new target for further analysis. airitilibrary.com This deconstruction continues until readily accessible starting materials are identified. airitilibrary.comlkouniv.ac.in The development of this logical approach has been a significant evolution in the field of organic synthesis. libretexts.org

An efficient synthesis of this compound has been achieved, notably employing a novel ortho-selective chlorination of a phenol using sulfuryl chloride and 2,2,6,6-tetramethylpiperidine as a key step. researchgate.netacs.org Further elaboration through a biomimetic route successfully converted this compound into related natural products like dihydromaldoxin and maldoxone. researchgate.netresearchgate.net

Computer-assisted retrosynthetic analysis began with systems like LHASA (Logic and Heuristics Applied to Synthetic Analysis), which utilized rule-based methods to propose synthetic disconnections. frontiersin.orgresearchgate.net These early systems relied on a database of chemical reactions to guide the retrosynthetic process. frontiersin.org More advanced programs have since emerged, some of which can automatically extract reaction rules from large datasets, expanding the scope of possible synthetic transformations. frontiersin.org Network-searching algorithms have also been introduced, shifting the design process from a linear path to the exploration of a network of synthetic possibilities. frontiersin.org

Below is a table summarizing key aspects of retrosynthetic analysis:

| Key Concept | Description | Relevance to this compound |

| Disconnection | The imaginary breaking of a bond to simplify a molecule. This corresponds to the reverse of a known chemical reaction. lkouniv.ac.in | Strategic disconnections in the this compound framework would be crucial to identify simpler precursors. |

| Synthon | An idealized fragment, usually an ion, resulting from a disconnection. It may not be a real chemical species. lkouniv.ac.in | Synthons for this compound would represent key building blocks for its assembly. |

| Synthetic Equivalent | A real chemical reagent that serves the function of a synthon. lkouniv.ac.in | Identifying stable and reactive synthetic equivalents for the synthons of this compound is a critical step in planning its synthesis. |

| Functional Group Interconversion (FGI) | The conversion of one functional group into another to facilitate a disconnection or a subsequent synthetic step. lkouniv.ac.in | FGIs would likely be necessary to manipulate the various oxygen-containing functional groups present in this compound. |

Machine Learning Applications in Synthesis Prediction

The advent of machine learning (ML) has introduced a new paradigm in chemical synthesis planning, moving from rule-based systems to data-driven models. researchgate.netneurips.cciscientific.org These ML approaches can analyze vast amounts of chemical reaction data to predict the outcomes of reactions and even propose novel synthetic routes. neurips.cciscientific.org

One of the primary applications of machine learning in this context is the prediction of chemical reactions. neurips.cc By training on large datasets of known reactions, ML models can learn the underlying patterns of chemical reactivity and predict the products of a given set of reactants and conditions. neurips.cc This predictive capability is a cornerstone of automated retrosynthetic analysis. neurips.cc

Several machine learning models have been developed for retrosynthesis. Some template-based methods use neural networks to prioritize which bonds to disconnect based on similarity to reactions in the training data. researchgate.net More recent developments include sequence-to-sequence models, inspired by natural language processing, that treat chemical reactions as a "translation" from reactants to products. researchgate.net The Transformer architecture, a state-of-the-art neural network model, has been successfully applied to predict not only the reactants but also the necessary reagents for each retrosynthetic step. researchgate.net

Generative machine learning methods represent another exciting frontier. chemrxiv.org These models can generate novel reaction templates, effectively creating new synthetic strategies that may not be present in the training data. chemrxiv.org Some of these models even allow for user interaction, where a chemist can specify which bonds to break, guiding the model's synthetic suggestions. chemrxiv.org

The following table outlines different machine learning approaches in synthesis prediction:

| Machine Learning Approach | Description | Potential Application for this compound |

| Rule-Based Expert Systems | Early systems that used a predefined set of chemical rules to suggest synthetic steps. frontiersin.orgneurips.cc | Could provide a foundational, though limited, set of possible synthetic routes based on established organic chemistry principles. |

| Template-Based Neural Networks | ML models that learn reaction templates from a database and use them to suggest disconnections. researchgate.net | Could identify common reaction motifs within the this compound structure and suggest corresponding synthetic transformations. |

| Sequence-to-Sequence Models | Models that treat chemical synthesis as a language translation problem, converting a target molecule into its precursors. researchgate.net | Could potentially generate entire synthetic sequences for this compound, although the accuracy for complex molecules is still an area of active research. researchgate.net |

| Generative Models | Advanced models that can generate novel reaction types and synthetic pathways, not just those in the training data. chemrxiv.org | Could propose innovative and efficient synthetic routes to this compound that a human chemist might not have considered. |

While these computational tools are powerful, they are not yet at the stage where they can replace the expertise of an experienced organic chemist. frontiersin.org The accuracy of predictions can be a limitation, and the data used to train these models must be of high quality and representative of the desired chemical space. researchgate.net However, the rapid advancements in artificial intelligence and computational power suggest that these tools will become increasingly integral to the design and execution of complex chemical syntheses. frontiersin.orgresearchgate.net

Lack of Extensive Research Limits Detailed Elucidation of this compound's Biological Activities

Despite interest in the therapeutic potential of natural compounds, the chemical "this compound" remains a subject of limited scientific investigation, particularly concerning its specific pharmacological mechanisms in cancer and inflammation. Current research on this compound is sparse, preventing a detailed analysis as per the requested investigative outline.

This compound has been identified as a secondary metabolite produced by endophytic fungi, notably Pestalotiopsis species such as Pestalotiopsis theae and Pestalotiopsis fici unizik.edu.ngnih.govhuggingface.co. It has also been isolated from the plant Fagara zanthoxyloides unizik.edu.ng.

While some biological activities have been noted, they fall outside the scope of a detailed discussion on anticancer and anti-inflammatory mechanisms as specified. For instance, studies have reported its potential as an anti-respiratory syncytial virus (RSV) agent unizik.edu.ngnih.gov. Research has also touched upon its biosynthesis, indicating it is formed through the chlorination of its precursor, isosulochrin huggingface.coresearchgate.net. Additionally, it has been listed among antimicrobial compounds isolated from the mangrove plant Rhizophora apiculata nih.gov.

However, a thorough search of publicly available scientific literature did not yield specific studies investigating the detailed biological activities and pharmacological mechanisms of this compound in the context of cancer or inflammation. There is a notable absence of data regarding its effects on apoptosis, cell cycle modulation, cell proliferation, or migration in cancer models. Furthermore, its intracellular molecular targets and potential synergistic effects with other agents have not been documented. Similarly, research specifically detailing its anti-inflammatory properties through the modulation of inflammatory mediators and cytokines is not available.

Consequently, the creation of a scientifically accurate and informative article strictly adhering to the requested detailed outline is not feasible at this time due to the lack of primary research on the subject.

Investigated Biological Activities and Pharmacological Mechanisms of Chloroisosulochrin in Research Models

Anti-inflammatory Properties: Cellular and Molecular Basis

Effects on Key Signaling Pathways (e.g., NF-κB, MAPK)

As of current research, there are no specific studies detailing the direct effects of Chloroisosulochrin on key signaling pathways such as the nuclear factor-kappa B (NF-κB) or the mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial regulators of cellular processes, including inflammation, and are common targets for anti-inflammatory compounds. nih.govplos.orgmdpi.com For instance, various natural compounds exert their anti-inflammatory effects by inhibiting NF-κB and MAPK signaling. nih.govmdpi.com In the context of fungal infections, the MAPK pathway is also associated with the morphological transition in Candida albicans, a key factor in its pathogenicity. nih.gov While the anti-inflammatory and antifungal potential of this compound has been noted, its mechanistic action via these specific signaling cascades has not yet been elucidated.

Antimicrobial Activity Studies: Modes of Action

This compound has demonstrated a spectrum of antimicrobial activities in laboratory settings.

This compound has been identified as having antibacterial properties. jst.go.jp While the precise molecular mechanism of its action has not been fully detailed, research into the broader class of diphenyl ethers provides insight into potential modes of action. Natural and synthetic diphenyl ethers have been shown to target bacterial efflux pumps, disrupt cell membranes, and inhibit key enzymes like DNA gyrase B and transpeptidases. nih.gov Some fungal diphenyl ethers are produced by specific gene clusters that, when activated, yield compounds with broad-spectrum antibiotic activity against multidrug-resistant pathogens. rsc.orgnih.gov The incorporation of a diphenyl ether moiety into other chemical structures has been shown to substantially enhance antibacterial properties. mdpi.com

The compound has been noted for its antifungal properties. researchgate.net In one study comparing several metabolites from the fungus Pestalotiopsis guepinii, this compound was found to be the most active. researchgate.net

The specific antifungal mechanism of this compound is not yet defined, but studies on analogous diphenyl ether derivatives suggest likely pathways. One prominent mechanism for this class of compounds is the disruption of the fungal cell membrane, leading to increased permeability. researchgate.net This is often accompanied by an elevation of intracellular reactive oxygen species (ROS), which causes mitochondrial dysfunction and contributes to fungicidal action. researchgate.net Another identified mechanism for certain diphenyl ether derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain, which is a validated target for developing new fungicides. mdpi.comnih.gov

Significant research has highlighted this compound as a potent inhibitor of the Respiratory Syncytial Virus (RSV). mdpi.comresearchgate.netrsc.org In studies using HEP-2 cell lines, this compound demonstrated strong inhibition of RSV, with a reported half-maximal inhibitory concentration (IC50) of 4.22 ± 1.03 µM. researchgate.netrsc.org This level of activity is comparable to that of Ribavirin (B1680618), an approved antiviral drug, which had an IC50 of 4.91 ± 1.85 µM in the same study. researchgate.netrsc.org These findings identify this compound as a promising candidate for further development as an anti-RSV agent. mdpi.com

Table 1: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

| Compound | Target Virus | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| This compound | RSV | HEP-2 | 4.22 ± 1.03 | Ribavirin | 4.91 ± 1.85 |

Antioxidant Activity Research

The potential of this compound as an antioxidant has been suggested, though it is less studied than its antimicrobial activities. In one analysis of compounds from a mangrove-derived fungus, this compound was isolated alongside other polyketones that did exhibit antioxidant activity by scavenging free radicals. dntb.gov.ua

Direct and detailed studies on the radical scavenging mechanisms of pure this compound are limited. Generally, the antioxidant capacity of a compound is evaluated through its ability to neutralize stable free radicals. nih.govresearchgate.net Common assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.com In these tests, an antioxidant compound donates a hydrogen atom or an electron to the radical, thus neutralizing it and causing a measurable change, typically in color, which allows for the quantification of scavenging activity. researchgate.net The antioxidant effects of phenolic compounds, a class to which diphenyl ethers are related, are often due to these redox properties. mdpi.com

Modulation of Oxidative Stress Pathways

The direct mechanisms by which this compound modulates oxidative stress pathways have not been extensively detailed in the available research. However, studies on its producing fungus, Pestalotiopsis fici, suggest an indirect relationship. Genetic manipulation of this endophytic fungus has revealed connections between the biosynthesis of its secondary metabolites, including this compound, and the organism's response to oxidative stress.

In one study, the deletion of the bZIP transcription factor, PfZipA, in P. fici resulted in strains that exhibited resistance to oxidative stress. dntb.gov.ua This genetic alteration also led to a change in the fungus's chemical profile, indicating that the regulatory pathways for oxidative stress response are linked to the production of secondary metabolites. dntb.gov.ua

Furthermore, the disruption of a gene encoding the COP9 signalosome (CSN) subunit, PfCsnE, in P. fici was shown to significantly impact secondary metabolism. dntb.gov.uaresearchgate.net This manipulation led to an increased production of this compound. dntb.gov.uaresearchgate.net The CSN complex is known to be involved in various cellular processes, including the response to oxidative stress, suggesting that the synthesis of this compound is influenced by these regulatory pathways. researchgate.net

While this compound is a product of metabolic pathways linked to oxidative stress responses in fungi, a study evaluating compounds from Pestalotiopsis theae did not report significant direct antioxidant activity for this compound itself. In that research, other co-isolated compounds, pestalotiones A and B, exhibited weak DPPH radical scavenging activity, whereas no such activity was mentioned for this compound. mdpi.comsemanticscholar.org

Other Emerging Biological Activities in Research Systems

This compound has been investigated for a variety of biological activities in different research models, demonstrating a broad spectrum of potential applications. These activities are summarized below.

Antiviral Activity In research screenings, this compound has been identified as a potential antiviral agent. One study highlighted its potent inhibitory activity against the respiratory syncytial virus (RSV).

Cytotoxic Activity The potential of this compound as a cytotoxic agent has been explored against human cancer cell lines. In one study, it demonstrated modest cytotoxic activity against the HeLa (human cervical cancer) cell line. mdpi.com

Antimicrobial Activity this compound has shown activity against certain microbes. It was found to be the most active compound in an antimicrobial evaluation against Staphylococcus aureus when compared with isosulochrin (B1258670) and guepinone. researchgate.netsemanticscholar.org It has also demonstrated activity against Vibrio parahaemolyticus.

Plant Growth Regulation The compound has been isolated and identified as a plant growth regulator. capes.gov.brjst.go.jpresearchgate.netznaturforsch.com Its effects have been examined through bioassays utilizing lettuce and rice seedlings to determine its potential influence on plant development. capes.gov.brresearchgate.netznaturforsch.com

Table 1: Summary of Investigated Biological Activities of this compound

| Activity Type | Research Model/Target | Observed Effect | Reference(s) |

|---|---|---|---|

| Antiviral | Respiratory Syncytial Virus (RSV) | Inhibitory activity | |

| Cytotoxic | HeLa (human cervical cancer) cell line | Modest cytotoxicity (IC₅₀ value of 35.2 μM) | mdpi.com |

| Antimicrobial | Staphylococcus aureus | Active | researchgate.netsemanticscholar.org |

| Antimicrobial | Vibrio parahaemolyticus | Active |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Guepinone |

| Isosulochrin |

| Pestalotione A |

Structure Activity Relationship Sar Studies of Chloroisosulochrin and Its Analogues

Elucidation of Key Pharmacophores and Active Moieties

The fundamental pharmacophore of chloroisosulochrin is a substituted diphenyl ether skeleton. This core structure consists of two phenyl rings connected by an ether linkage, decorated with various functional groups that modulate its biological profile. The analysis of this compound and its natural analogues allows for the identification of key moieties that contribute to their activity.

The essential structural components include:

The Diphenyl Ether Core : This forms the foundational scaffold upon which all other functional groups are arranged. Its relative flexibility and size allow it to fit into specific biological targets.

Chlorine Atom : The presence of a chlorine atom on one of the aromatic rings is a distinguishing feature of this compound compared to its analogue, isosulochrin (B1258670). Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions.

Hydroxyl and Methoxy (B1213986) Groups : These groups, present on both aromatic rings, are critical for forming hydrogen bonds with target receptors or enzymes, which can significantly influence binding affinity.

Studies on related compounds have demonstrated that modifications to these peripheral groups can drastically alter biological activity. For instance, the addition of a ribofuranoside sugar moiety to the related compound isosulochrin was found to dramatically enhance its α-glucosidase inhibitory activity, suggesting that the diphenyl ether core acts as a scaffold while the appended sugar unit is a key active moiety for this specific target. researchgate.net

Impact of Specific Structural Modifications on Biological Activity

The biological activity of this compound can be understood by comparing it with its structurally related analogues. These natural compounds, often isolated from the same fungal sources like Pestalotiopsis theae, feature systematic variations that highlight the functional importance of specific chemical groups. researchgate.net

Key activities reported for this class of compounds include anti-respiratory syncytial virus (RSV) activity, antifungal properties, and α-glucosidase inhibition. researchgate.netnih.govmdpi.com The comparison of their structures and activities reveals distinct SAR trends.

| Compound Name | Key Structural Modification from this compound | Reported Biological Activity |

| This compound | Parent compound. | Potent anti-RSV activity nih.gov; Antifungal activity mdpi.com; Plant growth regulation. d-nb.info |

| Isosulochrin | Lacks the chlorine atom. | A known fungal metabolite; often studied as a biosynthetic precursor. researchgate.net |

| Isosulochrin dehydrate | Dehydrated form of isosulochrin. | Mixed-type inhibitor of α-glucosidase (IC₅₀ = 451.25 µM). researchgate.net |

| Pestalotione B | Xanthone (B1684191) core instead of diphenyl ether. | Mixed-type inhibitor of α-glucosidase (IC₅₀ = 725.85 µM). researchgate.net |

| Pestalotione C (Isosulochrin-5''-O-α-d-ribofuranoside) | Isosulochrin with an attached ribofuranoside sugar. | Potent inhibitory effect against α-glucosidase (IC₅₀ = 6.27 µM). researchgate.net |

| Maldoxin (B1254024) | Complex spirocyclic depsidone (B1213741) structure, a biosynthetic derivative. | Exhibits biological activities, including being a selective endothelin A receptor antagonist. mdpi.com |

| Dechlorodihydromaldoxin | A related depsidone lacking chlorine. | Part of the biosynthetic pathway of related fungal metabolites. nih.gov |

The chlorine atom appears significant for potent anti-RSV activity, as this compound is noted for this specific effect. nih.gov

The core diphenyl ether structure is not strictly essential for α-glucosidase inhibition, as the related xanthone (Pestalotione B) also shows activity, albeit weaker. researchgate.net

Glycosylation is a critical modification for enhancing α-glucosidase inhibition. The dramatic increase in potency for Pestalotione C (a glycoside of isosulochrin) compared to its parent structure indicates that the sugar moiety is a primary driver of this specific activity. researchgate.net

The transformation of the diphenyl ether into more complex structures like the depsidone maldoxin leads to different biological activities, highlighting how biosynthetic pathways can use a common precursor to generate functional diversity. mdpi.com

Advanced Methodologies in Chloroisosulochrin Research

Isotopic Labeling Studies for Biosynthetic and Mechanistic Investigations:No literature exists on the use of isotopic labeling to study the biosynthesis or mechanism of action of Chloroisosulochrin.

Generating content for these specific sections without supporting scientific evidence would result in speculation and inaccuracy, violating the core principles of providing factual and reliable information.

Emerging Research Directions and Future Perspectives on Chloroisosulochrin

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Chloroisosulochrin, a chlorinated diphenyl ether produced by endophytic fungi such as Pestalotiopsis theae and Pestalotiopsis fici, has demonstrated significant biological activities. nih.govnih.govmdpi.comnih.gov While initially investigated for its plant growth-regulating properties, current research is progressively uncovering a broader spectrum of therapeutic possibilities. capes.gov.br

A notable area of investigation is its antiviral capacity. Studies have revealed that this compound exhibits potent inhibitory activity against the Respiratory Syncytial Virus (RSV). researchgate.net In one study, it demonstrated the strongest inhibition of RSV with a half-maximal inhibitory concentration (IC50) of 4.22 ± 1.03 µM, a value comparable to the standard antiviral drug, ribavirin (B1680618) (4.91 ± 1.85 µM). researchgate.net This finding positions this compound as a promising lead compound for the development of new anti-RSV agents.

Beyond its antiviral effects, this compound has also shown modest cytotoxic activity against certain cancer cell lines. Research has indicated an IC50 value of 35.2 μM against the HeLa human cervical cancer cell line. nih.govnih.gov While not as potent as some established chemotherapeutic agents, this cytotoxicity suggests a potential for further investigation and structural modification to enhance its anticancer properties.

The exploration of this compound's biological profile is far from complete. Its structural similarity to other bioactive diphenyl ethers suggests a range of other potential therapeutic applications that remain to be explored. Future research will likely focus on screening this compound against a wider array of viral and microbial pathogens, as well as a broader panel of cancer cell lines. Elucidating its mechanism of action in these contexts will be crucial for its development as a therapeutic agent.

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

The production of this compound currently relies on its isolation from fungal cultures, a method that can be inefficient and difficult to scale. researchgate.net To address this, researchers are exploring more sustainable and controlled synthetic routes, with chemoenzymatic synthesis and biocatalysis emerging as highly promising strategies. nih.gov

The biosynthesis of this compound from its precursor, isosulochrin (B1258670), involves a key chlorination step. nih.gov Genomic studies of Pestalotiopsis fici have identified the pestheic acid biosynthetic (pta) gene cluster, which contains the gene ptaM. nih.gov This gene encodes a flavin-dependent halogenase that is responsible for the specific chlorination of isosulochrin to yield this compound. nih.govresearchgate.net

This discovery opens the door for the development of a biocatalytic process for this compound production. The PtaM enzyme could be harnessed in a whole-cell or isolated enzyme system to convert isosulochrin, which can be produced in larger quantities, into the desired chlorinated product. frontiersin.orgnih.gov Biocatalysis offers several advantages over traditional chemical synthesis, including high selectivity, milder reaction conditions, and a reduced environmental footprint. contractpharma.com

Furthermore, a chemoenzymatic approach, which combines chemical synthesis steps with enzymatic transformations, could provide an efficient pathway to this compound and its derivatives. nih.gov For instance, the core diphenyl ether structure could be assembled chemically, followed by enzymatic chlorination using PtaM to ensure the correct regioselectivity. acs.org This strategy would allow for the production of this compound and the introduction of structural modifications that may not be accessible through purely biological or chemical methods alone. uea.ac.uk The continued development of robust biocatalysts and the optimization of reaction conditions will be key to realizing the potential of these sustainable production methods. nih.gov

Development of this compound as a Chemical Biology Probe

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.govmdpi.com The defined biological activity of this compound, particularly its potent anti-RSV effects, makes it an intriguing candidate for development as a chemical biology probe. researchgate.netopentargets.org

To be an effective probe, a molecule should ideally have high potency and selectivity for its target. nih.gov While the precise molecular target of this compound in the context of RSV replication is not yet fully elucidated, its significant inhibitory activity suggests a specific interaction. researchgate.net Future research will focus on identifying this target, which could be a viral protein or a host factor essential for viral replication.

Once the target is identified, this compound can be used to probe the function of this target in cellular processes. mdpi.com For example, it could be used to study the role of the target protein in the viral life cycle, providing valuable insights into the mechanisms of RSV infection. nih.gov Furthermore, by understanding the structure-activity relationship of this compound, more potent and selective analogs can be designed to create a more refined chemical probe. eddc.sg

The development of this compound as a chemical probe would involve synthesizing derivatives with functionalities that allow for visualization or affinity-based pulldown experiments. mdpi.com For example, attaching a fluorescent tag or a biotin (B1667282) label could enable researchers to track the molecule within cells and identify its binding partners. researchgate.net Such tools would be invaluable for dissecting the complex biology of RSV and could lead to the discovery of new therapeutic targets.

Interdisciplinary Research Integrating Omics Technologies (e.g., Genomics, Proteomics)

The study of this compound is poised to benefit significantly from the integration of "omics" technologies, which allow for the large-scale analysis of biological molecules like DNA (genomics), proteins (proteomics), and metabolites (metabolomics). nih.govwikipedia.org These approaches provide a systems-level understanding of the biosynthesis of this compound and its effects on biological systems. nih.gov

Genomic and transcriptomic analyses of producing organisms like Pestalotiopsis fici have already been instrumental in identifying the biosynthetic gene cluster responsible for this compound production. nih.govwur.nl This knowledge is the foundation for engineering the fungal host to improve yields or to produce novel derivatives. Further genomic and transcriptomic studies could reveal the regulatory networks that control the expression of these biosynthetic genes, offering additional strategies for enhancing production. nih.gov

Proteomics can be used to identify and quantify the proteins involved in this compound biosynthesis and its downstream effects. somalogic.com For instance, comparing the proteome of the fungus under producing and non-producing conditions can help to confirm the function of the enzymes encoded by the biosynthetic gene cluster. mdpi.com When used to study the effect of this compound on host cells, proteomics can help to identify the molecular targets of the compound and the cellular pathways it perturbs. nih.gov

Metabolomics, the study of the complete set of small-molecule metabolites, can provide a detailed picture of the metabolic state of the producing fungus and the effects of this compound on target cells. mdpi.com By integrating these different omics datasets, researchers can build comprehensive models of how this compound is produced and how it exerts its biological effects. reactome.org This interdisciplinary approach will be crucial for unlocking the full potential of this compound in both basic research and therapeutic applications.

Potential for Derivatization into Complex Chemical Scaffolds

This compound serves as a valuable starting point for the synthesis of more complex and potentially more potent molecules. nih.govacs.org Its diphenyl ether core is a privileged scaffold in medicinal chemistry, and the presence of a chlorine atom and other functional groups provides handles for chemical modification. dntb.gov.ua

One of the key transformations of this compound is its biomimetic conversion to other natural products. nih.gov For example, it is a known precursor to pestheic acid and maldoxin (B1254024). mdpi.comacs.org The synthetic routes developed to mimic these natural transformations can also be adapted to create novel derivatives. An efficient laboratory synthesis of this compound has been achieved, with a key step being the ortho-selective chlorination of a phenolic precursor. nih.gov This synthetic accessibility allows for the creation of analogs with modified substitution patterns on the aromatic rings.

The potential for derivatization extends beyond mimicking nature. The functional groups on this compound can be used to introduce a wide variety of new chemical moieties, leading to the generation of a library of derivatives. nih.govchemmethod.com For example, the hydroxyl and carboxylic acid groups can be modified through esterification, amidation, or etherification to alter the compound's physicochemical properties, such as solubility and cell permeability. The chlorine atom can potentially be replaced or used as a handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, further expanding the chemical diversity of the scaffold. researchgate.net

Q & A

Q. What are the key synthetic pathways for chloroisosulochrin, and what methodologies ensure regioselective chlorination?

this compound is synthesized via a selective ortho-chlorination of phenolic precursors using sulfuryl chloride (SO₂Cl₂) and 2,2,6,6-tetramethylpiperidine (TMP) as a base. This method achieves high regioselectivity by stabilizing reactive intermediates through hydrogen bonding with TMP . Optimization of solvent systems (e.g., methanol or ethanol) and catalysts (e.g., Pd(OH)₂/C or Pd/BaSO₄) during hydrogenation steps further enhances yield and purity .

Q. What biological activities are associated with this compound, and how are these assessed experimentally?

this compound exhibits weak antifungal activity against Cryptococcus neoformans (MIC = 546.4 μM) but is inactive against Candida albicans. Activity is typically evaluated via broth microdilution assays, with MIC values determined using standardized fungal strains . Its role as a plant growth regulator in Pestalotiopsis spp. is linked to biosynthetic pathways involving FAD-dependent halogenases (e.g., PtaM) .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirmation?

Structural elucidation relies on NMR (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, oxidative cyclization intermediates like spirofuranones are confirmed via X-ray diffraction data . Purity is assessed using HPLC with UV detection, particularly for derivatives like dihydromaldoxin .

Advanced Research Questions

Q. How do reaction conditions influence chlorination selectivity in this compound synthesis, and what strategies mitigate undesired byproducts?

Chlorination selectivity depends on the choice of amine bases and solvent polarity. For instance, TMP minimizes para-chlorination by stabilizing the ortho-transition state via steric hindrance . Competing dimerization of dienone intermediates (e.g., during maldoxin synthesis) is suppressed using low-temperature conditions (-78°C) and anhydrous solvents .

Q. What contradictions exist between biosynthetic and synthetic routes to this compound derivatives, and how are these resolved?

Biosynthetic pathways in Pestalotiopsis spp. involve oxidative cleavage of anthraquinones (e.g., fragilin) followed by methylation, whereas synthetic routes employ biomimetic oxidation (Dess-Martin periodinane) and acid-catalyzed cyclization . Discrepancies in stereochemical outcomes (e.g., spirofuranone configuration) are addressed using chiral auxiliaries or enzymatic resolution .

Q. What challenges arise in replicating the biomimetic conversion of this compound to maldoxin, and how are reaction kinetics optimized?

The biomimetic conversion to maldoxin requires precise control of oxidation states. Over-oxidation of dihydromaldoxin (7b) to maldoxone (a lactone byproduct) is mitigated using stoichiometric ceric ammonium nitrate (CAN) under argon . Kinetic studies reveal that reaction rates are pH-dependent, with optimal yields achieved at pH 5–6 .

Q. How do genetic knockouts in fungal biosynthetic gene clusters (BGCs) inform this compound production?

Knockout of the ptaM gene in Pestalotiopsis abolishes this compound production, leading to accumulation of non-chlorinated isosulochrin. This confirms PtaM's role as a FAD-dependent halogenase essential for chlorination . Heterologous expression of ptaM in Aspergillus models further validates its function .

Q. What methodologies enable the detection of this compound in complex fungal matrices, and how is quantification standardized?

LC-MS/MS with multiple reaction monitoring (MRM) is used for detection in fungal extracts. Quantification employs external calibration curves with deuterated internal standards (e.g., d₃-chloroisosulochrin) to correct for matrix effects . Metabolomic profiling via GNPS libraries aids in dereplication .

Methodological Considerations

- Experimental Reproducibility : Detailed protocols for hydrogenation (e.g., Pd catalyst loading, H₂ pressure) and oxidation (e.g., Dess-Martin reagent equivalents) are critical for reproducibility .

- Data Interpretation : Conflicting bioactivity results (e.g., weak antifungal activity) necessitate dose-response assays and cytotoxicity controls to exclude false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.